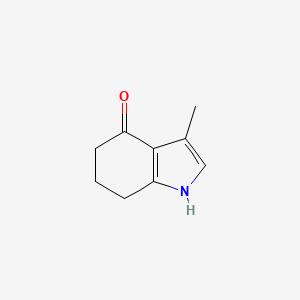

3-methyl-6,7-dihydro-1H-indol-4(5H)-one

Descripción general

Descripción

3-methyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reagents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Methyl-6,7-dihydro-1H-indol-4(5H)-one has the molecular formula and a molecular weight of approximately 149.19 g/mol. The compound features a bicyclic structure that is characteristic of indole derivatives, which are known for their diverse biological activities.

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that modifications to the indole structure can lead to enhanced cytotoxicity against various cancer cell lines. A notable example includes the synthesis of substituted indoles that demonstrated significant activity against breast and colon cancer cells .

2. Antioxidant Properties:

The compound has been studied for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. In vitro assays have demonstrated that certain derivatives can effectively scavenge free radicals, suggesting potential applications in preventing conditions such as cardiovascular diseases and neurodegenerative disorders .

3. Neuroprotective Effects:

There is emerging evidence that compounds related to this compound may exhibit neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .

Organic Synthesis Applications

1. Total Synthesis of Natural Products:

The unique structure of this compound makes it a valuable intermediate in the total synthesis of various natural products. Its ability to undergo diverse chemical reactions allows chemists to construct complex molecular architectures efficiently .

2. Heterocyclic Chemistry:

This compound serves as a building block in the synthesis of other heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The reactivity patterns observed in indole derivatives facilitate the development of new synthetic methodologies .

Data Table: Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of several indole derivatives, including those based on this compound. The results indicated that specific substitutions significantly increased cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antioxidant Mechanism Investigation

A series of experiments were conducted to assess the antioxidant properties of modified indole compounds derived from this compound. The findings highlighted that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their potential use as dietary supplements or therapeutic agents in oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it might inhibit certain enzymes or bind to specific receptors, altering cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Indole: The parent compound of the indole family.

3-methylindole: A methylated derivative of indole.

6,7-dihydro-1H-indol-4(5H)-one: A similar compound without the methyl group.

Uniqueness

3-methyl-6,7-dihydro-1H-indol-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the partially saturated ring system can lead to distinct properties compared to other indole derivatives.

Actividad Biológica

3-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a compound with the molecular formula C9H9NO and a molecular weight of approximately 161.17 g/mol, has garnered attention in recent years due to its significant biological activities. This article explores its biological properties, synthesis methods, and potential applications in various fields.

Structural Characteristics

The compound is characterized by a bicyclic structure that features a fused indole ring system. The methyl group at the third position and the carbonyl group at the fourth position contribute to its unique chemical properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Several studies have demonstrated its effectiveness against various pathogens. Notably, it shows activity against bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Molecular docking studies indicate that it interacts with key proteins involved in cancer progression .

- Neuroprotective Effects : There is emerging evidence that compounds related to this indole derivative could provide neuroprotection, potentially benefiting conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : Utilizing starting materials like 1,3-dicarbonyl compounds and hydrazine derivatives.

- Microwave-Assisted Synthesis : This method has been reported to enhance yields and reduce reaction times significantly .

Antimicrobial Activity

A study evaluated the antibacterial properties of various derivatives of this compound. The results indicated that increasing concentrations of the compound enhanced the zone of inhibition against Bacillus subtilis and Staphylococcus aureus. For instance, at a concentration of 2 mg/mL, significant antimicrobial activity was observed .

| Concentration (mg/mL) | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 1 | 12 | E. coli |

| 2 | 18 | Staphylococcus aureus |

| 2.5 | 22 | Bacillus subtilis |

Anticancer Activity

In another study focusing on its anticancer properties, molecular docking simulations revealed that this compound binds effectively to the active sites of proteins involved in cell cycle regulation and apoptosis. The binding energy calculated was around -7.0 kcal/mol, indicating a strong interaction .

Propiedades

IUPAC Name |

3-methyl-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHVQHNXQVXZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402319 | |

| Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6577-95-3 | |

| Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.